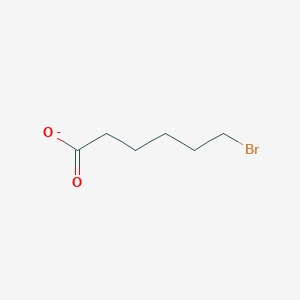

6-Bromohexanoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10BrO2- |

|---|---|

Molekulargewicht |

194.05 g/mol |

IUPAC-Name |

6-bromohexanoate |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)/p-1 |

InChI-Schlüssel |

NVRVNSHHLPQGCU-UHFFFAOYSA-M |

Kanonische SMILES |

C(CCC(=O)[O-])CCBr |

Synonyme |

6-bromohexanoate |

Herkunft des Produkts |

United States |

Conceptual Framework of ω Haloalkanoates As Chemical Synthons

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org ω-Haloalkanoates, a class of bifunctional compounds, are exemplary synthons due to their possession of two distinct reactive sites: a terminal halogen atom and a carboxylate group. This dual functionality allows for a wide range of chemical transformations, making them valuable building blocks for more complex molecules. chemimpex.com

The reactivity of the terminal halogen, typically bromine or chlorine, allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. innospk.com This is a cornerstone of their utility. For instance, the bromine atom in 6-bromohexanoate and its esters can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. innospk.com This versatility is fundamental to their role in constructing complex molecular architectures.

Simultaneously, the carboxylate or ester moiety can undergo its own set of reactions, such as esterification, hydrolysis, or reduction to an alcohol. google.com This orthogonal reactivity, where one functional group can be manipulated while the other remains intact under specific conditions, is a key aspect of their utility as synthons. The ability to selectively react at either end of the carbon chain provides chemists with a powerful tool for the strategic assembly of target molecules.

Synthetic Methodologies for 6 Bromohexanoate and Analogous Compounds

Preparative Routes for 6-Bromohexanoic Acid

The primary and most industrially significant method for synthesizing 6-bromohexanoic acid is through the ring-opening of ε-caprolactone. Alternative, though less common, strategies include the direct bromination of hexanoic acid or synthesis from cyclohexanone.

Ring-Opening Reactions of Lactones with Hydrogen Bromide

The most prevalent and well-documented method for producing 6-bromohexanoic acid involves the ring-opening of ε-caprolactone using hydrogen bromide (HBr). This method is favored for its high yields, often exceeding 90%, and its scalability for industrial production.

The reaction mechanism entails the nucleophilic attack of the bromide ion on the electrophilic carbonyl carbon of ε-caprolactone, which leads to the opening of the lactone ring. Key parameters influencing this reaction include the solvent, temperature, and the stoichiometry of HBr. Non-polar solvents like hexane (B92381), cyclohexane (B81311), and toluene (B28343), or halogenated solvents such as dichloromethane (B109758), are typically used. The reaction temperature is generally maintained between 0°C and 100°C, with optimal yields often achieved in the 20°C to 50°C range.

A common laboratory and industrial procedure involves bubbling dry HBr gas (in a 1.0 to 2.0 molar ratio to the lactone) through a solution of ε-caprolactone in an organic solvent. chemicalbook.com For instance, introducing dry hydrogen bromide gas into a solution of ε-caprolactone in hexane at 20°C to 30°C, followed by stirring, cooling, and filtration, can yield 6-bromohexanoic acid as a pale yellow solid with a purity of 99.2% and a yield of 95%. chemicalbook.com Similarly, using cyclohexane as the solvent at a reaction temperature of 30°C to 40°C can result in a 92% yield with 99.4% purity. chemicalbook.com

Due to the low solubility of 6-bromohexanoic acid in hydrocarbon solvents, it precipitates out of the solution upon cooling, allowing for easy separation by filtration. google.com

Alternative Bromination Strategies

While the ring-opening of ε-caprolactone is the dominant method, alternative strategies for producing ω-bromoalkanoic acids exist. One such method is the direct bromination of the corresponding carboxylic acid. However, this approach is less common for producing 6-bromohexanoic acid.

A more established alternative for other bromo-acids involves the treatment of a diol with HBr followed by oxidation. For example, 10-bromodecanoic acid can be synthesized by reacting 1,10-decanediol (B1670011) with a 48% HBr solution in toluene, followed by oxidation of the resulting 10-bromo-1-decanol with chromic acid. nih.gov

Another less common approach is the boron tribromide (BBr₃)-mediated ring-opening of ε-caprolactone in dichloromethane, followed by hydrolysis to yield 6-bromohexanoic acid. This method has reported yields of 86% for the acid intermediate. Additionally, 6-bromohexanol, derived from 1,6-hexanediol (B165255) and HBr, can be oxidized to 6-bromohexanoic acid using chromium trioxide.

For α-bromination of carboxylic acids, the Hell-Volhard-Zelinsky reaction is a traditional method, which involves reacting a carboxylic acid with bromine in the presence of a small amount of red phosphorus. manac-inc.co.jpmsu.edu However, this method has drawbacks, including high temperatures and variable yields. manac-inc.co.jp A milder alternative involves reacting an acyl chloride with N-bromosuccinimide (NBS). manac-inc.co.jp

Esterification Protocols for 6-Bromohexanoate Esters

Once 6-bromohexanoic acid is obtained, it is converted to its ester form, such as methyl this compound or ethyl this compound, through esterification. innospk.comprepchem.com This is a crucial step for subsequent reactions where the ester serves as a protecting group or a reactive intermediate. innospk.comorgsyn.org

Acid-Catalyzed Esterification

The most common method for preparing this compound esters is through acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). prepchem.comprepchem.com

The mechanism of Fischer esterification is a reversible, six-step process:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of a water molecule, forming a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation to yield the final ester product. libretexts.org

A typical procedure for synthesizing methyl this compound involves refluxing a solution of 6-bromohexanoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.comprepchem.com Similarly, ethyl this compound can be prepared by reacting 6-bromohexanoic acid with ethanol (B145695) under acidic conditions.

Controlled Esterification Conditions and Yield Optimization

Fischer esterification is a reversible reaction, and the position of the equilibrium determines the final yield of the ester. masterorganicchemistry.comlibretexts.org To drive the reaction towards the product side and optimize the yield, several strategies can be employed based on Le Chatelier's principle. libretexts.org

One common strategy is to use a large excess of the alcohol reactant. masterorganicchemistry.comyoutube.com This shifts the equilibrium to favor the formation of the ester. Another effective method is the removal of water as it is formed during the reaction. libretexts.orgyoutube.com This can be achieved through azeotropic distillation, where a solvent that forms an azeotrope with water (like toluene) is used, and the water is collected in a Dean-Stark apparatus. organic-chemistry.orgyoutube.com

For example, in a one-pot synthesis of ethyl this compound, after the initial ring-opening of ε-caprolactone, the crude product is extracted and then reacted with ethanol and p-toluenesulfonic acid using azeotropic distillation to remove water, resulting in an 86% yield. The choice of catalyst can also be optimized. While sulfuric acid is common, other catalysts like hafnium(IV) or zirconium(IV) salts have also been shown to be effective for direct ester condensation. organic-chemistry.org

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound involves refining both the preparation of the carboxylic acid and the subsequent esterification step.

For the ring-opening of ε-caprolactone, controlling the reaction temperature and the stoichiometry of HBr is crucial for maximizing yield and purity. chemicalbook.com As shown in the table below, slight variations in reaction conditions can impact the outcome.

| Solvent | Reaction Temperature (°C) | Stirring Time (hours) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Hexane | 20-30 | 6 | 95 | 99.2 | chemicalbook.com |

| Cyclohexane | 30-40 | 5 | 92 | 99.4 | chemicalbook.com |

| Dichloromethane | -5 to 10 | 7 | 93 | 99.2 | chemicalbook.com |

In the esterification step, the choice of catalyst and reaction conditions plays a significant role in yield optimization. While traditional acid catalysts are effective, green chemistry approaches are also being explored. For instance, chitosan-supported ionic liquids have been shown to catalyze esterification under solvent-free conditions at room temperature with high yields for certain esters.

A one-pot synthesis combining the ring-opening and esterification steps can also be an effective optimization strategy, reducing the number of workup and purification steps. A reported one-pot synthesis of ethyl this compound from ε-caprolactone using a mixture of 48% HBr and 96% H₂SO₄, followed by esterification with ethanol and p-toluenesulfonic acid, achieved a yield of 86%.

| Ester | Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl this compound | 6-Bromohexanoic acid, Ethanol | H₂SO₄ | Reflux, 4h | 92 | |

| Ethyl this compound | 6-Bromohexanoic acid, Ethanol | p-TsOH | Toluene, Azeotropic distillation, 6h | 89 | |

| Methyl this compound | 6-Bromohexanoic acid, Methanol | H₂SO₄ | Reflux, 8h | >90 (after distillation) | prepchem.comprepchem.com |

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical factor that dictates reaction rates, yields, and the ease of product purification in the synthesis of this compound and its acid precursor.

In the synthesis of 6-bromohexanoic acid via the ring-opening of ε-caprolactone, non-polar hydrocarbon solvents are frequently employed. Solvents such as hexane, cyclohexane, and toluene are particularly effective. The primary advantage of these solvents lies in the low solubility of the resulting 6-bromohexanoic acid. google.comgoogle.com This property allows for the direct crystallization and precipitation of the product from the reaction mixture upon cooling, which simplifies the isolation process and yields a high-purity solid. google.com Halogenated solvents like dichloromethane have also been utilized, offering an alternative medium for the reaction. google.com In some procedures, after the reaction is complete in a solvent like dichloromethane, a non-polar solvent such as n-hexane is added to induce precipitation of the product. google.com

For the subsequent esterification of 6-bromohexanoic acid to form esters like ethyl this compound or methyl this compound, polar solvents are often used. The reaction can be carried out using an excess of the corresponding alcohol (e.g., methanol or ethanol), which also serves as the solvent. prepchem.comprepchem.com While polar aprotic solvents like dimethylformamide (DMF) can accelerate the rate of esterification, they may introduce challenges during the purification phase. The workup for reactions performed in alcohols or other polar solvents typically involves neutralization, extraction with a less polar solvent like diethyl ether or chloroform, and subsequent distillation to isolate the final ester product. prepchem.com

The selection of a solvent system is therefore a trade-off between reaction kinetics and processability, as highlighted in the following table which summarizes findings from various synthetic protocols.

| Reaction Step | Solvent System | Key Research Finding | Reference |

|---|---|---|---|

| Ring-Opening of ε-Caprolactone | Hexane, Toluene, Cyclohexane | Facilitates high-purity product isolation through direct crystallization due to the low solubility of 6-bromohexanoic acid. | google.com |

| Ring-Opening of ε-Caprolactone | Dichloromethane (CH₂Cl₂) / Hexane | Dichloromethane is used as the reaction solvent, followed by distillation and addition of hexane to precipitate the product. | google.com |

| Acid-Catalyzed Esterification | Methanol or Ethanol (in excess) | Serves as both reactant and solvent; purification involves extraction and distillation. | prepchem.comprepchem.com |

| Esterification | Polar Aprotic Solvents (e.g., DMF) | Accelerates the reaction rate but can complicate the purification process. |

Temperature Control and Byproduct Mitigation

Precise temperature management is essential throughout the synthesis of this compound to maximize reaction rates while minimizing the formation of undesirable byproducts.

During the ring-opening of ε-caprolactone with HBr gas, the reaction is exothermic, and temperature control is crucial for both safety and selectivity. The reaction is typically conducted within a temperature range of 0°C to 50°C. This range represents a balance; lower temperatures can slow the reaction rate, while higher temperatures may promote side reactions. Industrial-scale patented processes detail specific optimal temperature windows depending on the solvent used, for instance, 20–30°C in hexane or 40–50°C in toluene, to achieve high yields and purity. google.com Following the reaction, cooling the mixture to 30°C or below is a key step to induce the crystallization of 6-bromohexanoic acid, effectively separating it from any impurities remaining in the solvent. google.com

In the esterification step, the temperature is generally elevated to drive the reaction to completion. For acid-catalyzed esterification of 6-bromohexanoic acid with an alcohol, the mixture is typically heated to reflux, with temperatures ranging from 78°C to 100°C. prepchem.com Maintaining the appropriate reflux temperature ensures complete conversion to the desired ester. Mitigation of byproducts during esterification, such as over-alkylation, is managed by using a stoichiometric amount of the alcohol and monitoring the reaction's progress, for example, by using thin-layer chromatography (TLC).

The table below provides a summary of temperature parameters and their role in byproduct control for key synthetic steps.

| Synthetic Step | Temperature Range (°C) | Purpose and Byproduct Mitigation | Reference |

|---|---|---|---|

| Ring-Opening of ε-Caprolactone | 0–50 | Balances reaction rate and minimizes side reactions. Exothermic reaction requires careful control. | |

| Ring-Opening (Industrial Scale) | 20–50 | Optimized ranges (e.g., 20-30°C in hexane, 40-50°C in toluene) maximize yield and purity. | google.com |

| Product Isolation (Crystallization) | ≤30 | Cooling induces precipitation of 6-bromohexanoic acid, separating it from soluble byproducts. | google.com |

| Acid-Catalyzed Esterification | 78–100 (Reflux) | Ensures complete conversion to the ester. Stoichiometric control of reactants prevents over-alkylation. |

Catalyst Screening and Recycling in Industrial and Laboratory Scales

At the laboratory scale, there is flexibility to explore novel and environmentally friendly catalyst systems. For instance, a chitosan-immobilized ionic liquid (Chitosan-IL) has been investigated as a catalyst for the synthesis of ethyl this compound. This catalyst operates under mild, solvent-free conditions and demonstrates excellent recyclability, retaining over 90% of its catalytic activity after five consecutive cycles. Such catalysts are advantageous for small-scale, eco-friendly synthesis. Other research focuses on metal-catalyzed reactions for preparing analogous compounds, such as the use of copper powder to initiate the radical addition of alkyl 2-haloalkanoates to alkenes in solvent-free systems. capes.gov.br

For industrial-scale production, the focus shifts to cost-effectiveness, robustness, and scalability. In the esterification of 6-bromohexanoic acid, traditional strong acid catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are commonly used. prepchem.comgoogle.com These are effective and inexpensive, making them suitable for large-scale operations, although they require a neutralization step during workup. The most prominent industrial method, involving the HBr gas-mediated ring-opening of ε-caprolactone, is often described as self-catalyzed by the strong acid HBr, thus not requiring an additional catalyst for that specific step.

Catalyst screening is a critical activity in both academic and industrial research to optimize catalytic processes. hte-company.com This involves benchmarking different catalysts, developing kinetic models, and evaluating catalyst performance under various conditions to enhance profitability and sustainability. hte-company.comfraunhofer.de While advanced, recyclable catalysts like Chitosan-IL show promise, their application at an industrial level may be limited by factors such as cost and longevity compared to established, simpler catalysts.

| Catalyst | Scale | Application | Key Findings on Efficiency and Recycling | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA) | Industrial & Laboratory | Esterification of 6-bromohexanoic acid. | Effective and low-cost catalysts for large-scale production. Requires neutralization during workup. | prepchem.comgoogle.com |

| Chitosan-Immobilized Ionic Liquid (Chitosan-IL) | Laboratory | Solvent-free synthesis of ethyl this compound. | Allows for mild reaction conditions. Retains >90% activity after five recycling runs. | |

| Hydrogen Bromide (HBr) | Industrial | Ring-opening of ε-caprolactone. | Acts as both reactant and catalyst in a high-throughput method. | |

| Copper Powder | Laboratory | Radical addition of alkyl 2-haloalkanoates. | Initiates electron transfer for the synthesis of related functionalized esters. | capes.gov.br |

Chemical Transformations and Reaction Mechanisms Involving 6 Bromohexanoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 6-bromohexanoate serves as a good leaving group, making the terminal carbon susceptible to nucleophilic attack. These reactions typically proceed via an S_N2 mechanism.

Reaction with Oxygen-Based Nucleophiles (e.g., Hydroxide (B78521), Alkoxides)

Oxygen-based nucleophiles, such as hydroxide and alkoxides, readily react with this compound and its acid form to yield substituted hexanoates. For instance, the reaction of 6-bromohexanoic acid with aqueous sodium hydroxide (NaOH) results in the formation of 6-hydroxyhexanoic acid through an S_N2 mechanism. Similarly, alkoxides can displace the bromide to form ether derivatives. vulcanchem.com The Williamson ether synthesis, a classic example of an S_N2 reaction, involves the reaction of an alkyl halide with an alkoxide ion to form an ether. masterorganicchemistry.com

A notable application involves the alkylation of the 2-hydroxy group of a benzophenoxazinone precursor with 6-bromohexanoic acid derivatives in the synthesis of functionalized fluorescent dyes. rsc.orgrsc.org

Table 1: Reactions with Oxygen-Based Nucleophiles

| Reactant | Nucleophile | Product |

| 6-Bromohexanoic acid | Hydroxide (NaOH) | 6-Hydroxyhexanoic acid |

| Ethyl this compound | Alkoxide | Alkoxy-substituted hexanoate (B1226103) |

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols, Thioacetates)

Sulfur-based nucleophiles are highly effective in displacing the bromide from this compound derivatives. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in S_N2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com

For example, 6-bromohexanoic acid reacts with potassium thioacetate (B1230152) in dimethylformamide (DMF) to produce a thioacetate intermediate, which can then be hydrolyzed to yield 6-mercaptohexanoic acid. fsu.edu This reaction proceeds with high yield. Another method involves the reaction of 6-bromohexanoic acid with sodium bisulfide to prepare 6-mercaptohexanoic acid. google.com

Table 2: Reactions with Sulfur-Based Nucleophiles

| Reactant | Nucleophile | Conditions | Product | Yield |

| 6-Bromohexanoic acid | Potassium thioacetate | DMF | 6-(Acetylthio)hexanoic acid | 98% |

| 6-Bromohexanoic acid | Sodium bisulfide | Not specified | 6-Mercaptohexanoic acid | Not specified google.com |

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles, including amines and azides, are commonly used to introduce nitrogen-containing functional groups. The reaction of 6-bromohexanoic acid with sodium azide (B81097) (NaN₃) in a solvent like DMF yields 6-azidohexanoic acid. rsc.orgprepchem.comrsc.org This reaction is a key step in synthesizing molecules for bioconjugation via "click chemistry". rsc.org

Primary amines can also react with this compound to produce the corresponding aminohexanoic acid derivatives. For instance, the Gabriel synthesis utilizes potassium phthalimide (B116566) to react with 6-bromohexanoic acid, forming 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, which can then be converted to 6-aminocaproic acid.

Table 3: Reactions with Nitrogen-Based Nucleophiles

| Reactant | Nucleophile | Conditions | Product | Yield |

| 6-Bromohexanoic acid | Sodium azide | DMF, 85°C, 3h | 6-Azidohexanoic acid | 80% rsc.org |

| 6-Bromohexanoic acid | Sodium azide | 3.3N NaOH, reflux 6h | 6-Azidohexanoic acid | 83.6% prepchem.com |

| 6-Bromohexanoic acid | Potassium phthalimide | DMF, 60-80°C, 12-24h | 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid | 65-75% |

Mechanistic Insights into S_N2 Pathways and Competing Eliminations

The primary mechanism for the nucleophilic substitution reactions of this compound is the S_N2 pathway. This is favored because the bromine is attached to a primary carbon, which is sterically unhindered. youtube.com In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

However, elimination reactions can compete with substitution, particularly under conditions that favor elimination, such as the use of a strong, sterically hindered base or elevated temperatures. byjus.com The E2 mechanism, which is a one-step process, is more likely to compete with S_N2 reactions. masterorganicchemistry.com For primary alkyl halides like this compound, S_N2 is generally favored over E2 when a strong, unhindered base or nucleophile is used. youtube.com The E1 mechanism is less likely as it involves the formation of a relatively unstable primary carbocation. libretexts.org The use of heat can also favor elimination over substitution. youtube.com

Reactivity of the Carboxyl/Ester Moiety

The carboxyl or ester group of this compound provides another site for chemical transformations.

Ester Hydrolysis Reactions

The ester group in compounds like ethyl this compound or benzyl (B1604629) this compound can be hydrolyzed under either acidic or basic conditions to yield 6-bromohexanoic acid and the corresponding alcohol. vulcanchem.com Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide, while acidic hydrolysis can be carried out with a strong acid such as hydrochloric acid. The benzyl ester of this compound offers stability under acidic conditions but requires harsher conditions, such as hydrogenolysis, for deprotection.

Reduction of the Ester to Corresponding Alcohols

The reduction of the ester functionality in this compound derivatives to the corresponding alcohol, 6-bromo-1-hexanol (B126649), is a key transformation in organic synthesis. This conversion can be achieved with high selectivity using various reducing agents, which can target the ester group while leaving the carbon-bromine bond intact.

Research has demonstrated that reagents such as Diisobutylaluminium hydride (DIBAL-H) and Borane-tetrahydrofuran complex (BH₃:THF) are effective for the selective reduction of the carboxylic acid or ester. rsc.org For instance, the reduction of 6-bromohexanoic acid to 6-bromohexanol can be accomplished with 94% and 98% yields using DIBAL-H and BH₃:THF, respectively. rsc.org

Similarly, ethyl this compound can be selectively reduced to 6-bromohexanol. rsc.org Using two equivalents of DIBAL-H at ambient temperature results in a near-quantitative yield (99%) of 6-bromohexanol. rsc.org While pure BH₃:THF is generally non-reactive towards esters, commercial preparations containing sodium borohydride (B1222165) (NaBH₄) as a stabilizer can reduce ethyl this compound to the corresponding bromo alcohol. rsc.orgrsc.org Furthermore, titanocene-based catalyst systems have been reported to cleanly convert ethyl this compound to 6-bromo-1-hexanol via hydrosilation, highlighting the high degree of selectivity possible in these reductions. researchgate.net

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromohexanoic Acid | DIBAL-H (3 equiv.) | THF | 25 °C, 4h | 6-Bromo-1-hexanol | 94% | rsc.org |

| 6-Bromohexanoic Acid | BH₃:THF (1 equiv.) | THF | 25 °C, 4h | 6-Bromo-1-hexanol | 98% | rsc.orgrsc.org |

| Ethyl this compound | DIBAL-H (2 equiv.) | THF | 25 °C, 4h | 6-Bromo-1-hexanol | 99% | rsc.orgrsc.org |

| Ethyl this compound | BH₃:THF (stabilized with NaBH₄) | THF | 25 °C, 4h | 6-Bromo-1-hexanol | Mixture with starting material | rsc.orgrsc.org |

| Ethyl this compound | Titanocene-based catalyst | - | Hydrosilation | 6-Bromo-1-hexanol | High selectivity | researchgate.net |

Amidation and Coupling Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of 6-bromohexanoic acid is a versatile functional handle for amidation and various coupling reactions. These transformations are crucial for synthesizing more complex molecules, including N-acylsulfonamides and bioconjugates. worktribe.com

A common method for amidation involves the activation of the carboxylic acid. For example, 1,1'-Carbonyldiimidazole (CDI) is an effective reagent for this purpose. rsc.org CDI reacts with 6-bromohexanoic acid to form an acyl-imidazole intermediate. This highly reactive intermediate subsequently reacts with an amine to form a stable amide bond, releasing imidazole (B134444) as a byproduct. rsc.org This two-step, one-pot procedure is widely used due to its mild conditions and high efficiency. rsc.org

The carboxylic acid functionality also enables coupling reactions for the purpose of tagging and labeling biomacromolecules. worktribe.com In one such application, the carboxyl group of a coumarin (B35378) derivative, synthesized using ethyl this compound, is intended for conjugation with other substrates through amide bond formation. worktribe.com This strategy allows for the attachment of a fluorescent tag, demonstrating the utility of the hexanoic acid chain as a linker. The synthesis involved an initial alkylation using ethyl this compound, followed by other modifications and finally hydrolysis of the ester to free the carboxylic acid for subsequent coupling. worktribe.com

| Reactant | Reagent(s) | Intermediate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| 6-Bromohexanoic Acid | 1,1'-Carbonyldiimidazole (CDI) | Acyl-imidazole | N,N-dimethyl-1,3-propanediamine | Amide | rsc.org |

| 6-[(3-aryl-4-methylcoumarin-7-yl)oxy]hexanoic acid | (Implied activation) | (Activated Ester) | Bio(macro)molecules | Amide-linked conjugate | worktribe.com |

Advanced Mechanistic Investigations

Role as an Electrophilic Agent in Chemical Reactions

The chemical reactivity of this compound is significantly influenced by the presence of the bromine atom on the sixth carbon. Bromine is an effective leaving group, and the carbon atom to which it is attached becomes electrophilic. This electrophilicity is the basis for its primary role in nucleophilic substitution reactions.

The mechanism of action involves the C-Br bond being susceptible to attack by nucleophiles—species rich in electrons. Common nucleophiles such as amines, thiols, and alkoxides can react with ethyl this compound under mild to moderate conditions to displace the bromide ion. This reactivity makes this compound a valuable alkylating agent and a key intermediate for introducing a six-carbon chain with a terminal functional group into various molecular scaffolds. innospk.com For example, it is used in the synthesis of carnitine derivatives, where its electrophilic nature facilitates the attachment of the hexanoate chain. innospk.com

Application in Phase-Transfer Catalysis Studies

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com Ethyl this compound has been utilized as a substrate in studies involving PTC. researchgate.net

In one specific example, ethyl this compound served as an alkylating agent in a reaction with 2,3,7-trichloro-8-hydroxydibenzo-p-dioxin. The reaction was carried out in dimethylformamide (DMF) with potassium carbonate as the base. Due to the different solubilities of the reactants, a phase-transfer catalyst, Aliquat 336 (a quaternary ammonium (B1175870) salt), was employed. researchgate.net The catalyst facilitates the transfer of the deprotonated phenoxide anion from the solid or aqueous phase into the organic phase, where it can then react as a nucleophile with the electrophilic ethyl this compound. dalalinstitute.comresearchgate.net This application demonstrates the utility of this compound as a reactant in complex systems where PTC is necessary to achieve efficient conversion. researchgate.net

Elucidation of Reaction Intermediates and Transition States

Reactions involving this compound, particularly nucleophilic substitution and elimination reactions, proceed through various intermediates and transition states. A transition state is a transient, high-energy configuration of atoms that occurs during the conversion of reactants to products. tutorchase.comyoutube.com It represents the energy maximum on a reaction coordinate and cannot be isolated. tutorchase.com An intermediate, conversely, is a species that exists in a potential energy well between two transition states in a multi-step reaction. libretexts.orgpressbooks.pub While often transient, intermediates are more stable than transition states and can sometimes be detected or isolated. youtube.com

For a haloalkane like this compound, nucleophilic substitution can occur via two primary mechanisms: Sₙ1 and Sₙ2.

In an Sₙ2 reaction , the reaction occurs in a single step. The nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This concerted mechanism proceeds through a single, five-coordinate transition state.

In an Sₙ1 reaction , the reaction is a two-step process. The first and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. libretexts.orgpressbooks.pub This intermediate is a true, albeit reactive, molecule that lies at an energy minimum between two transition states. libretexts.org In the second step, this carbocation rapidly reacts with a nucleophile. pressbooks.pub

The specific pathway is influenced by factors such as the solvent, the nature of the nucleophile, and the substrate structure. The elucidation of these mechanistic pathways involves studying reaction kinetics and identifying any transient species to understand whether the reaction proceeds through a high-energy transition state alone or involves the formation of a discrete intermediate. wolfram.com

Applications of 6 Bromohexanoate in Organic Synthesis and Derivatization Research

Synthesis of Complex Organic Building Blocks

6-Bromohexanoate and its acid form are instrumental in the construction of diverse organic scaffolds through various synthetic transformations. thermofisher.krchemicalbook.commyfisherstore.com They are widely utilized as intermediates for creating more complex structures for applications in medicinal chemistry and materials science.

Ethyl this compound is a key reagent in the synthesis of trifunctional compounds, which possess three distinct functional groups. A notable application is in the alkylation of malonamic esters. Research has demonstrated that the efficient alkylation of a malonamic ester can be achieved by treatment with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), followed by the addition of ethyl this compound. ucl.ac.uk This reaction proceeds without the need for protection of the amidic NH group and yields a key trifunctional intermediate. ucl.ac.uk This intermediate provides access to a variety of new compounds, including hydroxamic acids, which are significant in the development of histone deacetylase (HDAC) inhibitors. ucl.ac.uk

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product | Yield | Source |

| Malonamic ester | Ethyl this compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Elevated | Key trifunctional intermediate | 74% | ucl.ac.uk |

6-Bromohexanoic acid is directly employed in the preparation of N-acylsulfonamides. thermofisher.krchemicalbook.commyfisherstore.comfishersci.fi This class of compounds is of significant interest in medicinal chemistry for the development of new pharmaceutical agents. The synthesis can be accomplished by treating 6-bromohexanoic acid with reagents such as tosyl isocyanate. chemicalbook.com Additionally, derivatives like decyl this compound can react with sulfonamides to form bioactive N-acylsulfonamide derivatives. vulcanchem.com

The utility of 6-bromohexanoic acid extends to the synthesis of diarylthioethers. thermofisher.krchemicalbook.commyfisherstore.comfishersci.fi These structures are valuable in both materials science and medicinal chemistry. The reaction leverages the reactivity of the terminal bromine atom for the formation of carbon-sulfur bonds, a key step in constructing the diarylthioether framework.

6-Bromohexanoic acid serves as a precursor in the generation of specific organometallic reagents, including 2-lithio-1,3-dithian. thermofisher.krchemicalbook.commyfisherstore.comfishersci.fi Organometallic reagents are powerful nucleophiles used to form new carbon-carbon bonds, essential for synthesizing complex organic molecules. libretexts.org The formation of these reagents typically involves the reaction of an alkyl halide with a metal, such as lithium or magnesium. libretexts.org In this context, the bromo-functionalized chain of 6-bromohexanoic acid is converted into a reactive organometallic species like 2-lithio-1,3-dithian, which can then be used in subsequent synthetic steps. chemicalbook.com

As a primary application, ethyl this compound functions as an effective alkylating agent in numerous organic synthesis reactions. The electrophilic carbon atom bonded to the bromine is readily attacked by nucleophiles, allowing for the introduction of the six-carbon chain into various molecules. innospk.com This reactivity is exploited in the alkylation of compounds such as malonamic esters and pentane-2,4-dione. fishersci.fi This strategy provides a direct route to append functional groups and build more complex molecular backbones. ucl.ac.uk

Generation of Organometallic Reagents (e.g., 2-Lithio-1,3-dithian)

Precursor for Specialized Synthetic Targets

The structural features of this compound make it an ideal starting material for the synthesis of specialized and high-value chemical entities. Its derivatives are frequently used as precursors in multi-step syntheses of compounds with specific biological or material properties.

Research has highlighted its use in creating a range of targeted molecules:

Carnitine Derivatives : Ethyl this compound is a key starting material for preparing various carnitine derivatives. fishersci.fi These derivatives are crucial for conducting studies on carnitine transport mechanisms in biological systems.

Anticancer Agent Conjugates : 6-Bromohexanoic acid has been used in the synthesis of anionic mitomycin C-dextran conjugates. chemicalbook.com These conjugates aim to enhance the solubility and targeting capabilities of the anticancer drug mitomycin C.

Histone Deacetylase (HDAC) Inhibitors : Both 6-bromohexanoic acid and its ethyl ester are used to synthesize branched derivatives of suberoylanilide hydroxamic acid (SAHA). ucl.ac.uk SAHA is a potent HDAC inhibitor, and creating branched derivatives is a strategy to enhance biological and therapeutic activity against cancers, such as pancreatic cancer. ucl.ac.uk

Cyanine (B1664457) Dyes : Synthetic pathways starting with 6-bromohexanoic acid are being developed to create functionalized cyanine dyes. amazonaws.com These dyes can be used to functionalize materials like carbon fiber for applications such as microcrack detection. amazonaws.com

| Precursor | Specialized Synthetic Target | Application Area | Source |

| Ethyl this compound | Carnitine derivatives | Metabolic research | fishersci.fi |

| 6-Bromohexanoic acid | Anionic mitomycin C-dextran conjugate | Anticancer drug delivery | chemicalbook.com |

| Ethyl this compound | Suberoylanilide hydroxamic acid (SAHA) derivatives | Cancer therapeutics (HDAC inhibitors) | ucl.ac.uk |

| 6-Bromohexanoic acid | Functionalized cyanine dyes | Advanced materials | amazonaws.com |

Compound Index

| Compound Name |

| 2-Lithio-1,3-dithian |

| 6-Bromohexanoic acid |

| Decyl this compound |

| Diarylthioethers |

| Ethyl this compound |

| Hydroxamic acids |

| Malonamic esters |

| Mitomycin C |

| N-Acylsulfonamides |

| Pentane-2,4-dione |

| Sodium Hydride |

| Suberoylanilide hydroxamic acid (SAHA) |

| Tetrahydrofuran (THF) |

| Tosyl isocyanate |

Synthesis of Unsaturated Carboxylic Acids via Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. 6-Bromohexanoic acid and its esters serve as crucial precursors for the required phosphonium (B103445) salts in these reactions, leading to the formation of long-chain unsaturated carboxylic acids.

A common strategy involves the reaction of ethyl this compound with triphenylphosphine (B44618) to form the corresponding triphenylphosphonium salt. google.com This salt, when treated with a base, generates a phosphonium ylide. The ylide then reacts with an aldehyde, such as isobutyraldehyde, in a classic Wittig olefination to produce the target unsaturated ester, for example, ethyl 8-methyl-6-nonenoate. google.com Subsequent hydrolysis of the ester group yields the free unsaturated carboxylic acid. google.com Research has highlighted that the use of the bromo-derivative is essential for the success of this reaction, as attempts using the analogous 6-chlorohexanoic acid derivatives failed to produce the desired Wittig product. google.com

Esterification: 6-Bromohexanoic acid can be converted to its ester, such as ethyl this compound. google.com

Phosphonium Salt Formation: The this compound ester is reacted with triphenylphosphine, typically in a solvent like dimethylformamide (DMF), to produce a (5-alkoxycarbonylpentyl)triphenylphosphonium bromide salt. google.comreddit.com Some procedures even suggest that this step can be performed neat by fusing the reactants. reddit.com

Wittig Reaction: The phosphonium salt is converted to an ylide using a suitable base, which then reacts with an aldehyde to form the C=C double bond, yielding an α,β-unsaturated ester. chemistryviews.orgstackexchange.com

Hydrolysis: The resulting ester is hydrolyzed to the final unsaturated carboxylic acid. google.com

This methodology provides a reliable route to mono-unsaturated fatty acids and other complex molecules where a specific alkene geometry is desired. reddit.comchemistryviews.org

Preparation of Bisphosphonic Acid Derivatives

Bisphosphonates (BPs) are a class of compounds characterized by a P-C-P structure and are known for their applications in medicinal chemistry. 6-Bromohexanoic acid is a key starting material for synthesizing functionalized bisphosphonic acids, where the bromine atom serves as a handle for further modifications.

A notable example is the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt. mdpi.comresearchgate.net The synthesis begins with the activation of 6-bromohexanoic acid with catecholborane in tetrahydrofuran (THF). mdpi.com This is followed by the addition of tris(trimethylsilyl) phosphite (B83602), which leads to the formation of the bisphosphonate structure. mdpi.comresearchgate.net The reaction proceeds for approximately 20 hours, after which the silyl (B83357) ester protecting groups are removed using methanol (B129727). The final product is isolated as a monosodium salt by precipitation with sodium hydroxide (B78521), followed by recrystallization, affording yields of around 50%. mdpi.com

The successful synthesis and characterization of this compound have been confirmed through various spectroscopic methods, including ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry. mdpi.comresearchgate.netdoaj.orgresearchgate.net The presence of the terminal bromine atom in the final product offers a reactive site for subsequent coupling reactions, making these derivatives valuable platforms for creating more complex, potentially bioactive molecules. mdpi.com This synthetic route provides an effective method for producing ω-halo-1-hydroxy-1,1-bisphosphonates.

Alkylation in the Synthesis of Alkaloid Derivatives

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it an effective alkylating agent for nucleophilic nitrogen atoms commonly found in alkaloids. This reaction allows for the introduction of a six-carbon carboxylic acid or ester chain onto the alkaloid scaffold, modifying its properties and enabling further functionalization.

Research has demonstrated the direct N-alkylation of the alkaloid brucine (B1667951) with 6-bromohexanoic acid to synthesize N-(5-carboxypentyl)brucinium bromide. orientjchem.org This modification introduces a tether with a terminal carboxyl group, which can be used for conjugation to other molecules or surfaces. Similarly, methyl this compound has been employed as an alkylating agent in the synthesis of α-iminoester derivatives, which are versatile intermediates for producing various lactam systems found in many alkaloid structures. mdpi.com

In a more complex application, 6-bromohexanoic acid was used as a precursor in the synthesis of piperidine (B6355638) alkaloids from the Cassia and Prosopis species. nih.gov The acid was first converted in two steps into 2-(5-bromopentyl)-2-methyl- Current time information in Bangalore, IN.fishersci.fidithiolane. This intermediate was then used in subsequent steps to construct the characteristic substituted piperidine skeleton of these alkaloids. nih.gov Another synthetic approach towards 2-alkylpyrrolidine alkaloids, irniine and bugaine, utilized methyl 6-iodohexanoate as a key building block. clockss.org This iodo-ester was prepared from 6-bromohexanoic acid via a Finkelstein reaction, highlighting the utility of the bromo-compound as a precursor to even more reactive alkylating agents. clockss.org

Derivatization in Phorbol (B1677699) Ester Synthesis

Phorbol esters are a class of tetracyclic diterpenoids known for their wide range of biological activities. Chemical modification of the phorbol skeleton is a key strategy for developing new derivatives with tailored properties, such as anti-HIV agents. cjnmcpu.comresearchgate.net 6-Bromohexanoic acid serves as a bifunctional linker in this context, allowing for the introduction of new functionalities onto the phorbol core.

In the synthesis of novel phorbol derivatives, 6-bromohexanoic acid has been used to esterify one of the hydroxyl groups of the phorbol macrocycle. cjnmcpu.comcjnmcpu.com For instance, phorbol-13,20-diacetate (B15123558) was esterified with 6-bromohexanoic acid, followed by coupling with uracil (B121893) to yield a key intermediate. cjnmcpu.com In another sequence, 20-O-trityl-phorbol was esterified with 6-bromohexanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. cjnmcpu.comresearchgate.net

The introduction of the 6-bromohexanoyl chain provides a reactive handle for further elaboration. The terminal bromine atom can be displaced by various nucleophiles, allowing for the attachment of other pharmacophores or molecular probes. cjnmcpu.com This strategy has been employed to create phorbol ester-uracil conjugates and other complex structures, demonstrating the value of 6-bromohexanoic acid as a tool for the derivatization of this important class of natural products. cjnmcpu.comcjnmcpu.com

Data Tables

Table 1: Physical and Chemical Properties of 6-Bromohexanoic Acid and its Ethyl Ester

| Property | 6-Bromohexanoic Acid | Ethyl this compound |

| IUPAC Name | 6-bromohexanoic acid | ethyl this compound |

| Synonyms | 6-Bromocaproic acid | Ethyl 6-bromocaproate |

| CAS Number | 4224-70-8 mdpi.com | 25542-62-5 |

| Molecular Formula | C₆H₁₁BrO₂ mdpi.com | C₈H₁₅BrO₂ |

| Molecular Weight | 195.05 g/mol mdpi.com | 223.11 g/mol |

| Appearance | White to light orange solid/low melting crystals orientjchem.org | Colorless to light yellow liquid fishersci.fi |

| Melting Point | 32-34 °C orientjchem.org | N/A |

| Boiling Point | 165-170 °C at 20 mmHg | 128-130 °C at 16 mmHg |

| Density | N/A | 1.254 g/mL at 25 °C |

| Refractive Index | N/A | n20/D 1.458 |

Table 2: Spectroscopic Data of 6-Bromo-1-hydroxyhexane-1,1-bisphosphonic Acid Monosodium Salt

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR (D₂O) | 3.65 (t) | ³JHH = 6.8 | -CH₂-Br |

| 2.01–1.92 (m) | -CH₂-C(OH)(P)₂ | ||

| 1.93–1.86 (m) | -CH₂- | ||

| 1.65–1.57 (m) | -CH₂- | ||

| 1.49–1.42 (m) | -CH₂- | ||

| ¹³C NMR (D₂O) | 74.9 (t) | ¹JCP = 136.7 | P-C-P |

| 36.1 | -CH₂-Br | ||

| 34.4 | -CH₂- | ||

| 32.9 | -CH₂- | ||

| 29.1 | -CH₂- | ||

| 23.2 (t) | ²JCP = 6.3 | -CH₂-C(OH)(P)₂ | |

| ³¹P NMR (D₂O) | 18.6 | P-C-P | |

| Source: mdpi.com |

Role of 6 Bromohexanoate in Biochemical and Material Science Research

Biochemical Probe Development and Pathway Elucidation

In biochemistry, 6-bromohexanoate derivatives are instrumental in creating specialized tools to explore biological systems. These tools, or probes, help researchers understand metabolic pathways, enzyme functions, and protein interactions with high precision.

Carnitine is essential for energy metabolism, specifically for transporting long-chain fatty acids into mitochondria for β-oxidation. mdpi.comnih.gov To study the mechanisms of carnitine transport and its role in metabolic disorders, researchers synthesize various carnitine derivatives. Ethyl this compound is used as an alkylating agent in the preparation of these derivatives. vulcanchem.com The bromohexanoate moiety provides a six-carbon chain that can be used to modify the carnitine structure, enabling studies of how carnitine transporters recognize and bind their substrates. This research is crucial for understanding inborn errors of metabolism related to carnitine deficiencies. mdpi.com

The structure of this compound makes it an ideal component for building probes to monitor enzyme activity. In one notable application, ethyl this compound was a key reagent in the synthesis of a redox-active molecular wire designed to probe the active site of inducible nitric oxide synthase (iNOS). nih.gov The this compound derivative was used to create a flexible tether connecting a pterin (B48896) analogue (which targets the enzyme's cofactor binding site) to a ruthenium(II) sensitizer. nih.gov This sophisticated probe allows for light-induced charge injection, enabling detailed study of the enzyme's catalytic intermediates. nih.gov

In another example, 6-bromohexanoic acid derivatives are used to alkylate dye systems to create Förster resonance energy transfer (FRET) probes. These probes are designed to measure the activity of enzymes like phospholipase A2, offering high precision for monitoring enzymatic processes in real-time. researchgate.net

Histone deacetylases (HDACs) are key enzymes in gene regulation and are major targets for cancer therapy. researchgate.netnih.gov Many HDAC inhibitors (HDACis) consist of three parts: a group that binds to the zinc ion in the enzyme's active site (ZBG), a linker, and a "cap" group that interacts with the protein surface. nih.gov Methyl this compound serves as a precursor for the linker component in the synthesis of novel HDACis. researchgate.netresearchgate.net

In one study, methyl this compound was used to alkylate pyrimidine-based molecules. The resulting ester was then converted to a hydroxamic acid, a potent ZBG. researchgate.net The six-carbon chain from the bromohexanoate acts as the linker, and its length is critical for correctly positioning the ZBG within the enzyme's active site. acs.org One such synthesized compound showed significant inhibitory activity against multiple HDAC isoforms. researchgate.net

Table 1: Inhibitory Activity of a Pyrimidine-Based HDACi Synthesized Using Methyl this compound

| Compound Name | Target Enzyme | IC₅₀ (µM) |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 |

| Data sourced from a study on pyrimidine-based hydroxamic acids. researchgate.net |

The reactivity of 6-bromohexanoic acid allows it to be conjugated to peptides, proteins, and other biomolecules to enhance their function. mdpi.com This strategy is used to improve the targeting and efficacy of therapeutic agents. A key example is the synthesis of a conjugate between the bioactive peptide Lunatin-1 and folic acid, intended to improve the peptide's selectivity for cancer cells, which often overexpress folate receptors. mdpi.comresearchgate.net

In this process, 6-bromohexanoic acid is first coupled to the N-terminal of a model tripeptide. mdpi.com The bromine atom on the other end of the hexanoate (B1226103) linker is then converted to an azide (B81097), allowing it to be "clicked" to folic acid via a stable triazole linkage. researchgate.net This demonstrates the role of this compound as a bifunctional linker for creating complex, multifunctional therapeutic agents. mdpi.com

Resveratrol (B1683913) is a natural polyphenol with numerous health benefits, but its low water solubility limits its bioavailability. nih.gov To address this, researchers have synthesized resveratrol derivatives, including resveratrol aliphatic acids. One such derivative, resveratrol hexanoic acid, was created to improve solubility and study its interaction with human serum albumin (HSA), the primary carrier protein in the blood. nih.gov

The study found that attaching the hexanoic acid chain dramatically improved the binding affinity to HSA. This enhancement is critical because strong binding to HSA can increase the compound's concentration and half-life in the bloodstream. nih.gov

Table 2: Binding Affinity of Resveratrol and its Hexanoic Acid Derivative to Human Serum Albumin (HSA)

| Compound | Binding Affinity Constant (Kₐ) (M⁻¹) | Fold Improvement |

| Resveratrol | (1.64 ± 0.07) x 10⁵ | N/A |

| Resveratrol Hexanoic Acid | (6.70 ± 0.10) x 10⁶ | 41-fold |

| Data sourced from a study on resveratrol aliphatic acid ligands. nih.gov |

Conjugation to Bioactive Peptides for Enhanced Functionality

Polymer and Advanced Material Fabrication

Beyond biochemistry, this compound is a valuable monomer in materials science. Its terminal bromide is particularly useful in controlled polymerization techniques. Specifically, sodium this compound can be used in atom-transfer radical polymerization (ATRP). vulcanchem.com In ATRP, the carbon-bromine bond acts as an initiation site for growing polymer chains in a controlled manner. This allows for the synthesis of functionalized polyacrylates with well-defined structures and enhanced material properties, such as improved adhesion and flexibility. vulcanchem.com The potential to use ethyl this compound to create high-molecular-weight polymers with superior thermal and mechanical properties is also an area of interest. nbinno.com

Monomeric Unit in Carboxybetaine Synthesis for Biomaterials

This compound serves as a key monomeric unit in the synthesis of carboxybetaines, a class of zwitterionic compounds that are of significant interest in the development of biocompatible materials. Carboxybetaines mimic the structure of naturally occurring molecules, which imparts excellent biocompatibility and resistance to protein fouling.

In a typical synthesis, this compound or its ester derivative is reacted with an amine-containing molecule. The bromine atom undergoes a nucleophilic substitution reaction with the amine, forming a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of the ester group, if present, yields the carboxybetaine structure with a positively charged quaternary ammonium ion and a negatively charged carboxylate group.

An example of this is the reaction of sodium this compound with 2-(methylamino)ethanol. googleapis.com This reaction, carried out in ethanol (B145695) at elevated temperatures, results in the formation of a carboxybetaine. googleapis.com These carboxybetaine-containing polymers are explored for applications in creating 3D scaffolds for tissue engineering and other biomaterials where minimizing foreign body response is crucial.

| Reactant 1 | Reactant 2 | Product Type | Application |

| Sodium this compound | 2-(Methylamino)ethanol | Carboxybetaine | Biomaterials |

| Ethyl this compound | Amine-containing polymers | Carboxybetaine-functionalized polymers | 3D Scaffolds |

Incorporation into Polymer Matrices for Mechanical and Thermal Property Enhancement

The incorporation of this compound into polymer matrices has been shown to enhance their mechanical and thermal properties. This is achieved by leveraging the reactivity of the bromo-functional group to create cross-links or to introduce specific functionalities within the polymer network.

In one approach, 6-bromohexanoic acid is used as a comonomer in polyesterification reactions. For instance, it has been copolymerized with 11-bromoundecanoic acid to create a series of random copolymers. researchgate.net The resulting bioplastics exhibit good crystallinity, and their melting and crystallization temperatures can be tuned by varying the molar fraction of the constituent monomers. researchgate.net The presence of the bromoalkanoate units can influence the packing of polymer chains and introduce a degree of polarity, which can lead to improved intermolecular interactions and, consequently, enhanced mechanical strength and thermal stability. solubilityofthings.com

The introduction of nanomaterials, such as carbon nanotubes or nanoclays, into these polymer matrices can further augment their properties, leading to the development of high-performance polymer nanocomposites with improved thermal conductivity and mechanical resilience. nasa.govmdpi.com

| Polymer System | Additive/Monomer | Observed Enhancement |

| Polyesters | 6-Bromohexanoic acid | Tunable crystallinity, melting, and crystallization temperatures researchgate.net |

| Epoxy Resin | Bromo-Oxybismuth | Improved thermal conductivity and dielectric constant mdpi.com |

| Various Polymers | Carbon Nanotubes/Nanoclays | Increased thermal conductivity and mechanical strength nasa.govmdpi.com |

Functionalization of Nanomaterials (e.g., Multi-Walled Carbon Nanotubes)

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. This compound and its derivatives are employed to modify the surfaces of nanomaterials like multi-walled carbon nanotubes (MWCNTs), enhancing their dispersibility and compatibility with polymer matrices or biological systems. core.ac.uk

The process typically involves the reaction of the carboxylate group of 6-bromohexanoic acid with the surface of the nanomaterial, often after an initial surface activation step. For example, MWCNTs can be treated to introduce functional groups that can then react with this compound. core.ac.uk The bromine atom on the now-functionalized nanotube provides a reactive site for further chemical modifications, such as the attachment of polymers or bioactive molecules. nih.gov

This surface modification strategy is crucial for creating well-dispersed nanocomposites where the enhanced properties of the nanomaterials can be effectively transferred to the bulk material. nasa.gov

| Nanomaterial | Functionalizing Agent | Purpose of Functionalization |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Sodium this compound | To introduce reactive sites for further modification and improve dispersibility. core.ac.uk |

| Gold Nanoparticles | 6-Bromohexanoic acid derivative | To create biocompatible nanoparticles with controlled size and surface functionalities. fsu.edu |

Synthesis of Polymerizable Cyclodextrin (B1172386) Derivatives for Adhesion Research

In the field of adhesion research, particularly for dental and biomedical applications, this compound plays a role in the synthesis of polymerizable cyclodextrin derivatives. nist.gov Cyclodextrins are cyclic oligosaccharides that can be chemically modified to create multifunctional monomers. nih.govgoogle.com

In a notable study, beta-cyclodextrin (B164692) was derivatized by reacting it with both vinylbenzyl chloride and this compound in an aqueous alkaline solution. nist.govnist.gov The vinylbenzyl chloride introduces polymerizable groups, while the this compound attaches hydrophilic carboxylate ligands. nist.gov This dual functionalization results in a family of polymerizable cyclodextrin derivatives (PCDs) that are water-soluble and possess both cross-linking and ionizable binding groups. nist.gov

The resulting PCDs are designed to penetrate hydrated biological substrates like dentin and enamel, where the carboxylate groups can interact with the mineral and collagen components of the tooth. nist.gov The polymerizable groups allow for subsequent copolymerization with dental resins, leading to the formation of a durable, cross-linked polymer network with strong adhesion to the tooth structure. nist.govnih.govresearchgate.net

| Cyclodextrin Type | Reagents for Derivatization | Properties of Derivative | Application |

| Beta-Cyclodextrin | Vinylbenzyl chloride, this compound | Water-soluble, polymerizable, ionizable ligand groups nist.gov | Adhesion-promoting monomers for dental applications nist.govnih.gov |

Advanced Spectroscopic and Analytical Characterization of 6 Bromohexanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 6-bromohexanoate derivatives, ¹H, ¹³C, and ³¹P NMR are particularly insightful.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is paramount for confirming the successful synthesis and structural integrity of this compound derivatives by analyzing the chemical shifts, integration, and coupling patterns of hydrogen nuclei.

For methyl this compound , the ¹H NMR spectrum shows similar features, with the key difference being the presence of a sharp singlet for the methoxy (B1213986) protons (-OCH₃) at approximately δ 3.68 ppm. The methylene (B1212753) protons adjacent to the bromine (Br-CH₂-) and the carbonyl group (-CH₂-COOMe) appear as triplets at δ 3.41 ppm and δ 2.34 ppm, respectively.

These specific chemical shifts and coupling constants provide unambiguous evidence for the structural framework of this compound esters.

Table 1: Representative ¹H NMR Data for this compound Esters in CDCl₃

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ethyl this compound | -O-CH₂-CH₃ | 4.13 | Quartet |

| Br-CH₂- | 3.41 | Triplet | |

| -CH₂-COO- | 2.32 | Triplet | |

| -(CH₂)₃- | 1.48 - 1.88 | Multiplet | |

| -O-CH₂-CH₃ | 1.26 | Triplet | |

| Methyl this compound | -O-CH₃ | 3.68 | Singlet |

| Br-CH₂- | 3.41 | Triplet | |

| -CH₂-COO- | 2.34 | Triplet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon backbone of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a complete census of the carbon skeleton. libretexts.org

For ethyl this compound , the carbonyl carbon of the ester group is the most downfield signal, appearing around δ 171.9 ppm. The carbon of the methylene group attached to the bromine atom (Br-CH₂-) is observed at approximately δ 32.8 ppm, while the carbon of the methylene group attached to the ester oxygen (-O-CH₂-) resonates near δ 60.5 ppm. The carbons of the aliphatic chain appear in the δ 23.8 to 38.3 ppm range. The methyl carbon of the ethyl group is the most upfield signal, typically found around δ 14.2 ppm. The wide chemical shift range in ¹³C NMR prevents the signal overlap often seen in ¹H NMR, making it a powerful tool for confirming the carbon framework. libretexts.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for Ethyl this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~172 |

| -O-C H₂- | ~60 |

| Br-C H₂- | ~33 |

| Aliphatic -C H₂- | 24 - 38 |

Phosphorus (³¹P) NMR for Phosphonate (B1237965) Derivatives

When this compound is used to synthesize organophosphorus compounds, such as phosphonates, Phosphorus-31 NMR (³¹P NMR) spectroscopy becomes an essential characterization tool. researchgate.net This technique is highly sensitive to the chemical environment of the phosphorus nucleus.

For example, in the synthesis of phosphonate derivatives via reactions like the Michaelis-Arbuzov reaction with ethyl this compound , ³¹P NMR is used to monitor the reaction progress and confirm the structure of the final product, such as diethyl (6-bromohexyl)phosphonate . medchemexpress.com The transformation of the starting phosphite (B83602) to the resulting phosphonate is accompanied by a significant change in the ³¹P chemical shift. The progress of reactions forming transient phosphonium (B103445) salt intermediates can also be conveniently monitored by ³¹P NMR spectroscopy, which allows for the identification of these reactive species. researchgate.net The chemical shift value in the ³¹P NMR spectrum provides direct evidence of the phosphorus oxidation state and its bonding environment, confirming the formation of the C-P bond and the pentavalent phosphonate structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is crucial for confirming the identity of newly synthesized this compound derivatives.

For ethyl this compound (C₈H₁₅BrO₂), the calculated monoisotopic mass is 222.02554 Da. nih.gov HR-MS analysis of a synthesized sample would be expected to yield a molecular ion peak with an m/z value that matches this theoretical mass to within a few parts per million (ppm), providing strong evidence for the correct chemical formula. Researchers have used HR-MS to confirm the structures of derivatives synthesized from ethyl this compound, underscoring its importance in structural validation.

MALDI-ToF for Polymer and Conjugate Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers and bioconjugates, which are often susceptible to fragmentation with other ionization methods. rsc.orgcreative-proteomics.com

In the analysis of conjugates, 6-bromohexanoic acid can be used as a linker to attach other molecules, such as peptides. For instance, MALDI-ToF has been successfully used to characterize a peptide-folate conjugate where 6-bromohexanoic acid was coupled to the N-terminus of a tripeptide. mdpi.com The resulting mass spectrum confirmed the synthesis of the bromo-derivative peptide by showing the expected molecular ion peak [M+H]⁺. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound derivatives by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the chemical structure of this compound derivatives by identifying their key functional groups. The technique measures the absorption of infrared radiation by a molecule, which induces vibrations at specific frequencies corresponding to different bonds.

In the case of ethyl this compound, FT-IR analysis reveals distinct peaks that confirm its molecular identity. The most prominent absorption band is that of the carbonyl group (C=O) within the ester functionality, which appears at approximately 1738 cm⁻¹. researchgate.net Other significant peaks include the C-O stretching vibration of the ester at around 1240 cm⁻¹ and the C-H stretching vibrations of the methylene (CH₂) groups in the alkyl chain, observed near 2924 cm⁻¹. researchgate.net The presence and precise location of these bands are critical for verifying the successful synthesis or modification of this compound esters. For instance, the hydrolysis of the ester to a carboxylic acid can be confirmed by the shift in the C=O stretching band. researchgate.net The structures of various synthesized derivatives have been successfully confirmed using infrared spectroscopy. nih.gov

Table 1: Characteristic FT-IR Peaks for Ethyl this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2924 | researchgate.net |

| C=O (Ester) | Stretching | 1738 | researchgate.net |

| C-O (Ester) | Stretching | 1240 | researchgate.net |

Raman spectroscopy provides vibrational data that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect, which is particularly sensitive to non-polar or symmetric bonds that may be weak or silent in an IR spectrum. cam.ac.uk This makes it a valuable tool for obtaining a more complete vibrational profile of a molecule. nih.gov

In the study of this compound derivatives, Raman spectroscopy has been employed to characterize complex structures. For example, it was used alongside FT-IR to elucidate the structure of 6,6'-(1,2-diselanediyl)dihexanoic acid, a derivative synthesized from 6-bromohexanoic acid. mdpi.com In another study, Raman spectroscopy was crucial for analyzing imidazole (B134444) derivatives of 6-bromohexanoic acid, providing insights into tautomeric forms and ring protonation states. mdpi.com The ability of Raman spectroscopy to probe the skeletal framework and specific functional groups that are less active in IR makes it an indispensable technique for the detailed structural analysis of modified 6-bromohexanoates. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and for assessing the purity of a synthesized compound. Gas and liquid chromatography are the primary methods used for the analysis of this compound and its derivatives.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds, making it highly suitable for the purity assessment of this compound esters. In this method, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase.

GC analysis is routinely used to confirm the purity of this compound precursors and their ester derivatives. For example, the purity of 6-bromohexanoic acid synthesized from ε-caprolactone has been determined by GC to be as high as 99.1% to 99.4%. google.com Similarly, commercial methyl this compound is specified to have a minimum purity of 96% as determined by GC. fishersci.at Furthermore, derivatives like 2-bromohexanoic acid have been utilized as internal standards in GC-Mass Spectrometry (GC-MS) methods for the quantitative analysis of other molecules, demonstrating the utility of these compounds in analytical protocols. nih.gov

Table 2: Purity of 6-Bromohexanoic Acid and Derivatives by GC

| Compound | Reported Purity (%) | Reference |

|---|---|---|

| 6-Bromohexanoic acid | 99.1 | google.com |

| 6-Bromohexanoic acid | 99.2 | google.com |

| 6-Bromohexanoic acid | 99.4 | google.com |

| Methyl this compound | 96+ | fishersci.at |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. HPLC separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

This technique is particularly valuable for analyzing complex derivatives of this compound. In one study, ethyl this compound was used to synthesize long-chain substituted nitroxide derivatives. nih.gov The purity of these final, more complex products was effectively determined using HPLC, with all derivatives showing purities above 96%. nih.gov This application highlights the importance of HPLC in monitoring the synthesis and confirming the purity of intricate molecules derived from this compound, ensuring the integrity of the final compounds for subsequent research.

Computational Chemistry Approaches to 6 Bromohexanoate Research

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like 6-bromohexanoate, which possesses multiple rotatable bonds, conformational analysis is crucial for understanding its behavior. ambeed.comchemscene.comchemscene.com The number of rotatable bonds determines the molecule's conformational flexibility; for instance, ethyl this compound has six, while 6-bromohexanoic acid has five. chemscene.comchemscene.com

Conformational analysis aims to identify the different spatial arrangements of atoms (conformers) and their relative energies. This is often achieved through systematic or stochastic searches of the conformational space. The resulting low-energy conformers represent the most probable shapes the molecule will adopt. The principles of conformational analysis, originally developed for cyclic systems like cyclohexane (B81311), are applicable to acyclic chains like that in this compound. nobelprize.org The relative stability of different conformers is governed by factors such as steric hindrance and non-bonded interactions. nobelprize.org Computational methods can calculate these preferences, providing valuable information for understanding the molecule's physical properties and reactivity. nobelprize.org Molecular modeling studies can also reveal how substituents, such as the bromine atom in this compound, influence the preferred conformation of the molecule. nih.gov

Table 1: Computed Physicochemical Properties of this compound and its Derivatives

| Compound | Molecular Formula | Rotatable Bonds | Topological Polar Surface Area (TPSA) |

| 6-Bromohexanoic acid | C₆H₁₁BrO₂ | 5 | 37.3 Ų |

| Ethyl this compound | C₈H₁₅BrO₂ | 6 | 26.3 Ų |

| tert-Butyl this compound | C₁₀H₁₉BrO₂ | 7 | 26.3 Ų |

This table is generated based on data from multiple sources. ambeed.comchemscene.comchemscene.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations can provide detailed information about the electronic properties of this compound, which are fundamental to its reactivity. scispace.comnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other chemical species. researchgate.net

Conceptual DFT also provides a framework for defining and calculating various reactivity descriptors, such as electronegativity, chemical hardness, and the chemical reactivity index, which offer quantitative measures of a molecule's reactivity. scispace.comrsc.org These descriptors help in understanding and predicting the course of chemical reactions involving this compound. rsc.org

Computational Studies of Catalytic Transformations

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of catalytic reactions involving this compound. elsevier.comlehmanns.deamazon.co.jp These studies can model the entire catalytic cycle, identifying intermediates and transition states. aps.org By calculating the energy barriers associated with different reaction pathways, researchers can predict the most favorable mechanism and understand how a catalyst influences the reaction rate and selectivity. aps.orgnih.gov

For instance, in a reaction where this compound is a substrate, computational studies can model its interaction with the catalyst's active site. This can reveal the key intermolecular forces driving the binding and the subsequent chemical transformation. Such insights are invaluable for the rational design of new and improved catalysts. nih.gov The combination of computational and experimental studies provides a powerful approach to optimizing catalytic processes for efficiency and desired outcomes. nih.gov

In Silico Exploration of Molecular Interactions

In silico methods are used to explore the non-covalent interactions between this compound and other molecules, such as solvents, receptors, or other reactants. These interactions are crucial in many chemical and biological processes. Molecular docking, a common in silico technique, can predict the preferred binding orientation of this compound within a receptor's active site. uomphysics.net

For example, a study involving a derivative of ethyl this compound used molecular docking to investigate its interaction with the active site of a matrix metalloproteinase (MMP-9). uomphysics.net Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org Energy decomposition analysis techniques can further dissect these interactions to determine the contributions of electrostatic, exchange, and dispersion forces. rsc.org This detailed understanding of molecular interactions at the atomic level is critical for applications such as drug design and materials science. rsc.org

Future Directions and Emerging Research Avenues for 6 Bromohexanoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of 6-bromohexanoate and its esters is undergoing a transformation, with a strong emphasis on developing more sustainable and efficient methods. Traditional approaches, such as the esterification of 6-bromohexanoic acid with alcohols using strong acid catalysts like sulfuric acid, are effective but raise environmental concerns. prepchem.com A widely used method for synthesizing the precursor, 6-bromohexanoic acid, involves the ring-opening of ε-caprolactone with hydrogen bromide gas, which offers high yields.